molecular formula C12H14BrFO B1324681 4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone CAS No. 898765-68-9

4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone

Cat. No.: B1324681
CAS No.: 898765-68-9
M. Wt: 273.14 g/mol
InChI Key: AYCLJOQEBNEUGK-UHFFFAOYSA-N
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Description

IUPAC Name

The systematic name 1-(4-bromo-3-fluorophenyl)-3,3-dimethylbutan-1-one reflects:

  • Parent chain : Butanone (four-carbon ketone).
  • Substituents :
    • Bromine at position 4 on the phenyl ring.
    • Fluorine at position 3 on the phenyl ring.
    • Two methyl groups at position 3 of the butanone chain.

Structural Descriptors

  • SMILES : $$ \text{CC(C)(C)CC(=O)C1=CC(=C(C=C1)Br)F} $$ .
  • InChIKey : $$ \text{PZFASIKCPKAHJG-UHFFFAOYSA-N} $$ .
  • Molecular Formula : $$ \text{C}{12}\text{H}{14}\text{BrFO} $$ .

Analytical Characterization

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural verification:

  • $$ ^1\text{H} $$ NMR : Signals for methyl groups ($$ \delta $$ 1.25 ppm), aromatic protons ($$ \delta $$ 7.2–7.8 ppm), and carbonyl groups ($$ \delta $$ 208 ppm).
  • MS : Molecular ion peak at $$ m/z $$ 273.14 (M$$ ^+ $$) with fragments corresponding to bromine ($$ m/z $$ 79/81).

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCLJOQEBNEUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642442
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-68-9
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Aromatic Precursors

A common strategy is to start from a suitably substituted aromatic compound bearing the desired halogens. For example, 4-bromo-3-fluorobenzene derivatives can be used as starting materials. These can be functionalized further to introduce the butyrophenone side chain.

Introduction of the Butyrophenone Side Chain

The butyrophenone moiety (a phenyl ketone with a butyl side chain) can be introduced via Friedel-Crafts acylation or by alkylation of an acylated intermediate. The 2,2-dimethyl substitution on the butyrophenone side chain suggests the use of a suitable alkylating agent or a ketone precursor with geminal dimethyl groups.

Typical Reaction Conditions

  • Use of Lewis acid catalysts (e.g., AlCl3) for Friedel-Crafts acylation.
  • Controlled temperature to avoid poly-substitution or decomposition.
  • Use of inert atmosphere to prevent oxidation or side reactions.
  • Purification by recrystallization or chromatography.

Detailed Preparation Methodology

While no direct published synthesis of 4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone is available in the public domain, analogous preparation methods for halogenated butyrophenones and related compounds provide a framework:

Step Description Conditions Notes
1 Selection of halogenated aromatic precursor Use 4-bromo-3-fluorobenzene or derivatives Ensures correct substitution pattern
2 Formation of acyl chloride or equivalent Reaction with oxalyl chloride or thionyl chloride Activates for Friedel-Crafts acylation
3 Friedel-Crafts acylation with 2,2-dimethylbutyryl chloride Catalyst: AlCl3, temperature 0-25°C Introduces butyrophenone side chain
4 Work-up and purification Quenching with water, extraction, recrystallization Removes catalyst and impurities

Research Findings and Analytical Verification

  • Purity Verification: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to verify the purity of the synthesized compound, ensuring the absence of unreacted starting materials or side products.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) confirms the substitution pattern and the integrity of the butyrophenone moiety.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
  • Melting Point and Physical Properties: Recorded to compare with literature or predicted values.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Catalyst AlCl3 (1.0-1.2 eq) Promotes acylation
Temperature 0-25°C during acylation Controls reaction rate and selectivity
Reaction Time 2-6 hours Ensures completion
Solvent Dichloromethane or chloroform Dissolves reactants, inert
Work-up Aqueous quench, extraction Removes catalyst and by-products
Purification Recrystallization from ethanol or chromatography Enhances purity

Related Synthetic Insights from Analogous Compounds

  • The preparation of halogenated butyrophenones often involves the use of halogenated benzoyl chlorides or direct halogenation of the aromatic ring post-acylation.
  • The presence of fluorine can influence the reactivity and regioselectivity of electrophilic aromatic substitution, necessitating careful control of reaction conditions.
  • Dimethyl substitution on the butyrophenone side chain is typically introduced via the use of 2,2-dimethyl-substituted acyl chlorides or via alkylation of ketone intermediates.

Chemical Reactions Analysis

4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of aryl ketones on biological systems.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets. It primarily affects pathways related to aryl ketones, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Halogenated Butyrophenones

(a) 4-Chloro-4'-fluorobutyrophenone
  • Structural Differences : Chlorine replaces bromine at the 4-position.
  • Physical State: 4-Chloro-4'-fluorobutyrophenone is a liquid (slightly yellow-greenish oil), whereas brominated analogs are typically solids due to higher molecular weight . Applications: Both are intermediates in synthesizing neuroactive compounds (e.g., Ciproxifan) .
(b) 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
  • Structural Differences : Additional fluorine at 4', methoxy at 5', and methyl at 3-position.
  • Impact on Properties :
    • Electron Density : Difluoro substitution increases electrophilicity at the aromatic ring, favoring nucleophilic attacks.
    • Bioactivity : Methoxy groups enhance blood-brain barrier penetration, making this analog relevant in CNS drug development .

Comparison with Halogenated Acetophenones

(a) 4'-Bromo-2-(4-fluorophenyl)acetophenone
  • Structural Differences: Acetophenone backbone (shorter chain) vs. butyrophenone.
  • Impact on Properties: Molecular Weight: Lower (293.13 g/mol) compared to butyrophenone derivatives (~325–350 g/mol). LogP: Higher lipophilicity (XLogP3 = 4) due to the compact structure, suggesting better membrane permeability . Synthetic Utility: Used in benzopyran libraries for kinase inhibitors .
(b) 2-Bromo-4'-methoxyacetophenone
  • Structural Differences : Methoxy at 4' instead of fluorine.
  • Impact on Properties :
    • Solubility : Methoxy groups improve aqueous solubility but reduce metabolic stability.
    • Safety Profile : Classified as a hazardous intermediate requiring controlled handling .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) XLogP3 Physical State Key Applications
4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone ~325 (estimated) 4.5* Solid Pharmaceutical intermediates
4-Chloro-4'-fluorobutyrophenone 216.66 3.8 Liquid (oil) Ciproxifan synthesis
4'-Bromo-2-(4-fluorophenyl)acetophenone 293.13 4.0 Solid Kinase inhibitor libraries
2-Bromo-4'-methoxyacetophenone 229.06 2.5 Solid Organic synthesis intermediate

*Estimated based on structural analogs .

Key Research Findings

Halogen Effects : Bromine’s higher atomic radius and polarizability compared to chlorine enhance aryl-halogen bond stability, making brominated compounds preferred for Suzuki-Miyaura couplings .

Fluorine’s Role : Fluorine at the 3' position increases metabolic resistance and electronegativity, favoring interactions with aromatic residues in enzyme active sites .

Biological Activity

4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone is an organic compound that belongs to the butyrophenone family, characterized by its unique structural features, including a bromine atom at the para position and a fluorine atom at the meta position relative to the carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrFO. Its structure can be analyzed as follows:

Property Value
Molecular FormulaC17H16BrFO
Molecular Weight345.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The presence of bromine and fluorine atoms in its structure is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures may exhibit significant antimicrobial activity. The specific mechanisms are still under investigation, but it is hypothesized that the halogen substituents (bromine and fluorine) may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds within the butyrophenone class have been shown to interact with various cellular pathways involved in cancer progression. For instance, they may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle regulation. The exact pathways affected by this compound require further research.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance binding affinity and specificity towards these targets. For example, the compound may act on kinases or other proteins involved in signal transduction pathways associated with inflammation or cancer.

Case Studies and Research Findings

  • Anticancer Study : A study on related butyrophenone derivatives demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The derivatives induced apoptosis through caspase activation pathways, suggesting a similar potential for this compound .
  • Antimicrobial Investigation : A comparative analysis of various halogenated compounds indicated that those with bromine substitutions showed enhanced activity against Gram-positive bacteria. This suggests that this compound may also exhibit similar properties .
  • Enzyme Inhibition : Research has shown that butyrophenones can act as enzyme inhibitors, particularly in pathways related to inflammation. This suggests potential therapeutic applications for conditions such as arthritis or chronic pain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of a butyrophenone backbone. First, introduce the fluorine atom via electrophilic fluorination (e.g., using Selectfluor or F-TEDA-BF4) at the 3'-position, followed by bromination at the 4'-position using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions (e.g., FeCl3 or AlCl3) . The dimethyl groups at the 2-position are typically introduced during ketone formation via alkylation of acetophenone derivatives. Reaction optimization should focus on temperature control (0–25°C) and solvent selection (e.g., dichloromethane or acetonitrile) to minimize side reactions.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselectivity of bromine and fluorine substitution. The fluorine atom induces deshielding in adjacent protons (e.g., 19F^{19}\text{F}-1H^{1}\text{H} coupling in 3'-F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~271.1 g/mol for C12_{12}H13_{13}BrFO) and isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction resolves spatial arrangements of halogen substituents .

Q. How does the fluorine substituent influence the compound’s electronic properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, which can be quantified via Hammett substituent constants (σm_m for 3'-F = ~0.34). Compare with bromine (σp_p for 4'-Br = ~0.23) to predict reactivity in nucleophilic/electrophilic substitution reactions. Computational methods (DFT calculations) using Gaussian or ORCA software can map frontier molecular orbitals (HOMO/LUMO) to assess electronic effects .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing multiple halogens (Br, F) be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For sequential halogenation:

  • Fluorination First : The electron-withdrawing fluorine atom directs subsequent bromination to the para position (4') via resonance effects.
  • Bromination Second : Use NBS with a radical initiator (e.g., AIBN) in non-polar solvents (CCl4) to favor radical bromination at the 4'-position .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm regiochemistry via NOESY NMR to detect spatial proximity between substituents.

Q. What strategies resolve contradictory biological activity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent DMSO%).

  • Control Experiments : Compare activity under standardized conditions (e.g., 1% DMSO, pH 7.4 buffer).
  • Enzyme Kinetics : Perform Michaelis-Menten analysis to differentiate competitive vs. non-competitive inhibition.
  • Structural Analog Comparison : Test analogs (e.g., 3'-Cl or 4'-I derivatives) to isolate halogen-specific effects. For example, 3'-F may enhance binding affinity to hydrophobic enzyme pockets compared to bulkier halogens .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian to model transition states for Suzuki-Miyaura coupling (e.g., with aryl boronic acids). Focus on the C-Br bond’s activation energy (~30–40 kcal/mol).
  • Molecular Docking : AutoDock Vina predicts binding modes in catalytic sites (e.g., Pd catalysts), prioritizing steric accessibility of the 4'-Br for transmetallation .
  • Solvent Effects : COSMO-RS simulations in polar aprotic solvents (DMF, THF) optimize reaction yields by stabilizing charged intermediates.

Notes for Methodological Rigor

  • Purification : Use flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
  • Stability Testing : Store at -20°C under inert atmosphere (N2) to prevent degradation; monitor via periodic NMR/HPLC .

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